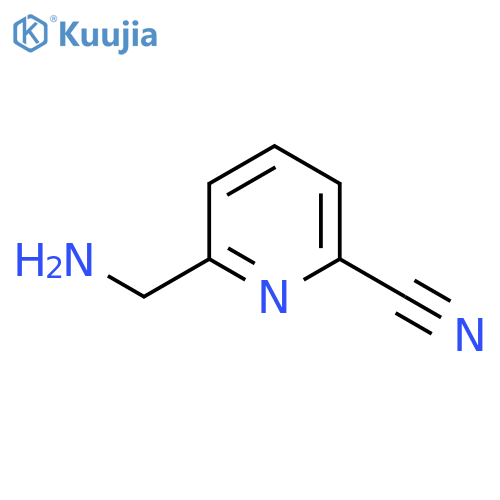Cas no 153396-50-0 (6-(Aminomethyl)picolinonitrile)

6-(Aminomethyl)picolinonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(Aminomethyl)picolinonitrile
- 2-Pyridinecarbonitrile,6-(aminomethyl)-
- 2-AMINOMETHYL-6-CYANOPYRIDINE
- 6-(AMINOMETHYL)-2-PYRIDINECARBONITRILE
- 6-AMINOMETHYL-PYRIDINE-2-CARBONITRILE
- AB29677
- AG-C-30585
- CTK7E5885
- SureCN3760158
- 2-Pyridinecarbonitrile,6-(aminomethyl)-(9CI)
- AICNXKADGVNNQK-UHFFFAOYSA-N
- EN300-7280357
- AKOS006287686
- CS-0135362
- 153396-50-0
- 6-(aminomethyl)pyridine-2-carbonitrile
- SCHEMBL3760158
- DB-271011
- 2-PYRIDINECARBONITRILE, 6-(AMINOMETHYL)-
-
- インチ: 1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2
- InChIKey: AICNXKADGVNNQK-UHFFFAOYSA-N
- SMILES: N1C(C#N)=CC=CC=1CN
計算された属性
- 精确分子量: 133.063997236g/mol
- 同位素质量: 133.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.7Ų
- XLogP3: -0.7
6-(Aminomethyl)picolinonitrile Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177941-1g |
6-(aminomethyl)picolinonitrile |
153396-50-0 | 95% | 1g |
$697 | 2022-06-12 | |
| Chemenu | CM177941-10g |
6-(aminomethyl)picolinonitrile |
153396-50-0 | 95% | 10g |
$2450 | 2021-08-05 | |
| Chemenu | CM177941-5g |
6-(aminomethyl)picolinonitrile |
153396-50-0 | 95% | 5g |
$1763 | 2021-08-05 | |
| Chemenu | CM177941-1g |
6-(aminomethyl)picolinonitrile |
153396-50-0 | 95% | 1g |
$663 | 2021-08-05 | |
| Alichem | A029207587-25g |
6-(Aminomethyl)picolinonitrile |
153396-50-0 | 95% | 25g |
$5,681.60 | 2022-04-02 | |
| Alichem | A029207587-5g |
6-(Aminomethyl)picolinonitrile |
153396-50-0 | 95% | 5g |
$2,604.96 | 2022-04-02 | |
| Alichem | A029207587-10g |
6-(Aminomethyl)picolinonitrile |
153396-50-0 | 95% | 10g |
$3,517.50 | 2022-04-02 |
6-(Aminomethyl)picolinonitrile 関連文献
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
6-(Aminomethyl)picolinonitrileに関する追加情報
6-(Aminomethyl)picolinonitrile: A Comprehensive Overview
The compound 6-(Aminomethyl)picolinonitrile, identified by the CAS registry number CAS No. 153396-50-0, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, and has garnered attention due to its unique structural features and versatile applications. In this article, we delve into the properties, synthesis, and recent advancements in the utilization of 6-(Aminomethyl)picolinonitrile.
The molecular structure of 6-(Aminomethyl)picolinonitrile comprises a pyridine ring substituted with an aminomethyl group at the 6-position and a cyano group at the 2-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it suitable for a wide range of applications. Recent studies have highlighted its role in drug design, where its ability to act as a bioisostere or mimic certain pharmacophores has been exploited to develop novel therapeutic agents.
One of the most notable advancements in the study of 6-(Aminomethyl)picolinonitrile involves its application in materials science. Researchers have explored its potential as a building block for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The presence of both nitrogen-containing functional groups (the cyano group and the amine group) allows for strong coordination interactions with metal ions, making this compound a valuable precursor for constructing porous materials with high surface areas and tunable properties.
In addition to its role in materials science, 6-(Aminomethyl)picolinonitrile has also been investigated for its catalytic applications. Recent findings suggest that this compound can act as a ligand in homogeneous catalysis, facilitating various organic transformations with high efficiency. Its ability to stabilize metal centers while maintaining reactivity makes it a promising candidate for developing next-generation catalysts.
The synthesis of 6-(Aminomethyl)picolinonitrile has been optimized through various methodologies, including nucleophilic substitution and coupling reactions. These methods not only enhance the yield but also ensure the purity of the final product, which is crucial for its application in sensitive areas such as pharmaceuticals and electronics.
In terms of physical properties, 6-(Aminomethyl)picolinonitrile exhibits a melting point of approximately 185°C under standard conditions. Its solubility in common organic solvents like dichloromethane and acetonitrile further facilitates its use in various chemical processes. The compound's stability under physiological conditions has also been assessed, making it a viable option for biomedical applications.
Recent research has also focused on the biological activity of 6-(Aminomethyl)picolinonitrile. Studies indicate that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an antitumor agent. Furthermore, its ability to inhibit specific enzymes involved in metabolic pathways opens up new avenues for drug development targeting metabolic disorders.
In conclusion, 6-(Aminomethyl)picolinonitrile, CAS No. 153396-50-0, stands out as a versatile compound with diverse applications across multiple disciplines. From materials science to drug discovery, its unique chemical properties continue to drive innovative research and development efforts. As advancements in synthetic methodologies and characterization techniques unfold, we can expect even more groundbreaking applications of this remarkable molecule.
153396-50-0 (6-(Aminomethyl)picolinonitrile) Related Products
- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)
- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)
- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)
- 21202-52-8(1-ethyl-2-methyl-1H-imidazole)
- 1805575-57-8(2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride)
- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)
- 1247054-92-7((4-chloro-3-fluorophenyl)methyl(propyl)amine)
- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)




